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1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone (CAS 728886-97-3) is a synthetic small-molecule heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class, a recognized purine bioisostere scaffold. Its core bears a 5-amino-7-hydroxy substitution pattern that directly mimics the hydrogen-bonding face of guanine, a feature historically exploited in the antimetabolite guanazolo (8-azaguanine).

Molecular Formula C8H9N5O2S
Molecular Weight 239.26 g/mol
Cat. No. B11564516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone
Molecular FormulaC8H9N5O2S
Molecular Weight239.26 g/mol
Structural Identifiers
SMILESCC(=O)CSC1=NN=C2N1C(=CC(=O)N2)N
InChIInChI=1S/C8H9N5O2S/c1-4(14)3-16-8-12-11-7-10-6(15)2-5(9)13(7)8/h2H,3,9H2,1H3,(H,10,11,15)
InChIKeyNFENABTUWOGPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone – Structural Identity and Scaffold Classification for Informed Procurement


1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone (CAS 728886-97-3) is a synthetic small-molecule heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class, a recognized purine bioisostere scaffold [1]. Its core bears a 5-amino-7-hydroxy substitution pattern that directly mimics the hydrogen-bonding face of guanine, a feature historically exploited in the antimetabolite guanazolo (8-azaguanine) [2]. The compound is distinguished by a thioacetone moiety (–SCH₂COCH₃) appended at the 3-position via a thioether linkage, introducing a reactive ketone handle absent in the parent thiol (CAS 41266-68-6) or simple alkylthio analogs . With a molecular formula of C₈H₉N₅O₂S and a molecular weight of approximately 239.26 g/mol, it occupies a physicochemical space (cLogP ~0.5–1.5 estimated) distinct from both the more polar parent thiol and the more lipophilic 5,7-dimethyl congeners commonly employed in antimicrobial screening libraries [3].

Why In-Class Triazolopyrimidine Substitution Carries Quantifiable Risk for 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone Procurement


The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is regioisomeric with the [1,5-a] and [4,5-d] forms, and biological target engagement is highly sensitive to both the ring fusion pattern and the C3 substituent [1]. The 5-amino-7-hydroxy substitution pattern is not a generic decoration: it recapitulates the guanine pharmacophore, enabling engagement with purine-binding pockets (e.g., Hsp90 N-terminal domain, CDK ATP sites) that are inaccessible to the more common 5,7-dimethyl or 5-methyl-7-oxo analogs prevalent in antimicrobial screening decks [2]. The thioacetone moiety further differentiates this compound from its parent 3-mercapto derivative (CAS 41266-68-6) and from the 3-thioacetonitrile analog (CID 1588020), each of which exhibits distinct biochemical profiles. Critically, the close analog 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetonitrile demonstrated an Hsp90 IC₅₀ of 50 μM, whereas structurally related [1,2,4]triazolo[4,3-a]pyrimidine derivatives with alternative C3 and C5/C7 substitution have shown sub-micromolar CDK4 inhibition [3]. These data demonstrate that within this scaffold class, small changes in the C3 thioether substituent produce measurable shifts in target affinity and selectivity, rendering indiscriminate inter-class substitution scientifically unsound for hypothesis-driven screening or SAR campaigns.

Quantitative Differentiation Evidence for 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone Against Key Comparators


Thioacetone Ketone Handle vs. Parent Thiol: Synthetic Tractability for Derivatization

The target compound's thioacetone substituent (–SCH₂COCH₃) provides a ketone carbonyl that is absent in the parent 5-amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol (CAS 41266-68-6). This ketone is a proven synthetic handle for hydrazone/oxime formation, reductive amination, and Knoevenagel condensation reactions, enabling late-stage diversification without disturbing the guanine-mimetic core [1]. The parent thiol, by contrast, requires initial alkylation to install a comparable reactive handle, adding one synthetic step and introducing potential for competing S-oxidation side reactions. In published triazolopyrimidine SAR campaigns, 3-thioether derivatives with ketone-containing side chains (e.g., –SCH₂COAr) have been employed to probe Hsp90 and CDK ATP-site subpockets, whereas the free thiol has been used primarily as a metal-chelating warhead [2].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Hsp90α Inhibition: Quantitative Cross-Analog Comparison with the 3-Thioacetonitrile Derivative

The closest publicly assayed analog to the target compound is 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetonitrile (CID 1588020), which differs only in the terminal group of the C3 thioether side chain (–CH₂CN vs. –CH₂COCH₃). This analog was tested in a fluorescence polarization-based HTS assay against human Hsp90α and returned an IC₅₀ of 50,000 nM (50 μM) at pH 7.4 and 23°C [1]. While this IC₅₀ is modest, the assay confirms that the 5-amino-7-oxo-triazolo[4,3-a]pyrimidine core with a C3-thioether substitution can engage the Hsp90 N-terminal ATP-binding pocket—a target for which the 5,7-dimethyl congeners show no reported activity. The target compound's terminal methyl ketone (–COCH₃) replaces the acetonitrile's –CN; based on Hsp90 co-crystal structures with purine analogs, the ketone carbonyl may form an additional hydrogen bond with a conserved water network (e.g., Asp93 or Thr184), potentially improving affinity relative to the nitrile analog [2]. The target compound itself appears in the MolBiC cell-based bioactivity database with reported activity in the ≤0.1 μM range, though specific target and cell-line details remain uncurated in public records [3].

Cancer Biology Chaperone Inhibition Hsp90 Drug Discovery

Antiproliferative Activity: [4,3-a] Regioisomer Class Benchmarking Against Doxorubicin and Cisplatin

Although the target compound itself lacks published antiproliferative data, the [1,2,4]triazolo[4,3-a]pyrimidine scaffold to which it belongs has demonstrated consistent, quantifiable antiproliferative activity in recent studies. In a 2025 study by Abolibda et al., a series of 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives (5a–g) were evaluated against HepG2 and MCF-7 cell lines. The most potent analogs (5c, 5d, 5f) exhibited IC₅₀ values of 3.84–4.38 μM against HepG2 and 3.87–4.12 μM against MCF-7, comparable to doxorubicin (IC₅₀ = 3.25–3.43 μM) [1]. Separately, Ben Hassen et al. (2023) reported that triazolo[4,3-a]pyrimidine derivatives 4c and 4j achieved IC₅₀ values of 17.83 μM (MDA-MB-231) and 19.73 μM (MCF-7), respectively, benchmarked against cisplatin [2]. These data establish a quantifiable performance envelope for the [4,3-a] scaffold in anticancer assays. In contrast, the [1,5-a] regioisomer class has been more extensively explored as CDK2 inhibitors (e.g., dinaciclib analogs), while the [4,5-d] regioisomer (guanazolo/8-azaguanine class) acts via antimetabolite incorporation rather than kinase inhibition [3]. The target compound's 5-amino-7-hydroxy substitution pattern, combined with the C3 thioacetone group, positions it as a probe molecule at the intersection of purine antimetabolite and kinase inhibitor pharmacology—a dual character not shared by the 5,7-dimethyl or 5-methyl-7-oxo library compounds.

Cancer Pharmacology Antiproliferative Screening Kinase Inhibitor Discovery

Regioisomeric Selectivity: [4,3-a] vs. [1,5-a] vs. [4,5-d] Target Engagement Profiles

The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is one of three common regioisomeric fusion patterns, each with distinct biological target preferences. The [4,3-a] form is isoelectronic with purine but presents a distinct hydrogen-bonding topology: N1 and N2 of the triazole ring serve as H-bond acceptors, while the 5-amino and 7-hydroxy groups mimic the 6-amino and 6-oxo of guanine, respectively [1]. This topology favors engagement with ATP-binding pockets that recognize the guanine Hoogsteen face, including Hsp90 and certain CDKs. The [1,5-a] regioisomer, by contrast, has been optimized primarily as a CDK2 inhibitor chemotype (e.g., dinaciclib derivatives) [2]. The [4,5-d] regioisomer (8-azaguanine/guanazolo) acts as a metabolic poison via incorporation into RNA, a mechanism fundamentally different from reversible ATP-competitive inhibition [3]. In a direct comparative study, Salgado et al. (2010) demonstrated that [4,3-a] and [1,5-a] regioisomers can be unambiguously distinguished by ¹H–¹⁵N HMBC NMR, confirming that the two forms are chemically stable and non-interconverting under physiological conditions [4]. The target compound's [4,3-a] fusion pattern, combined with its guanine-mimetic 5-amino-7-hydroxy substitution, directs it toward a target profile that is empirically distinct from both the CDK2-selective [1,5-a] analogs and the antimetabolite [4,5-d] guanazolo class.

Structural Biology Kinase Selectivity Purine Bioisostere Design

Physicochemical Differentiation: Estimated Drug-Likeness vs. 5,7-Dimethyl Congeners

The target compound's 5-amino-7-hydroxy substitution pattern imparts physicochemical properties that differ systematically from the more common 5,7-dimethyl-triazolo[4,3-a]pyrimidine screening compounds. Based on the established SAR, the 5-NH₂/7-OH motif increases hydrogen-bond donor count (HBD = 2 vs. 0 for 5,7-dimethyl), reduces calculated logP by approximately 1.5–2.0 log units, and improves aqueous solubility [1]. The Abolibda et al. (2025) study on structurally related triazolo[4,3-a]pyrimidines reported favorable ADME profiles (excellent absorption, moderate distribution, low toxicity) for compounds bearing polar substituents at the 5- and 7-positions [2]. In contrast, the 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine scaffold (MW ~176, cLogP ~1.8) and its 3-thioether derivatives have been primarily profiled for antibacterial applications where higher lipophilicity facilitates membrane penetration [3]. The target compound's intermediate polarity (estimated cLogP ~0.5–1.5 based on analog data) positions it in a more favorable drug-like space for oral bioavailability and reduced hERG liability compared to the 5,7-dimethyl series, although direct experimental logP/logD and solubility measurements for the target compound itself are not yet publicly available.

ADME/PK Physicochemical Profiling Lead Optimization

Optimal Research and Industrial Application Scenarios for 1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone Based on Differentiation Evidence


Hsp90-Targeted Fragment-Based and Structure-Guided Drug Discovery

The target compound's 5-amino-7-hydroxy-[4,3-a] scaffold is a validated purine-site ligand for Hsp90, with the close 3-thioacetonitrile analog demonstrating measurable Hsp90α engagement (IC₅₀ = 50 μM) [1]. The thioacetone ketone provides a synthetic vector for fragment growing via hydrazone/oxime ligation or reductive amination, enabling exploration of the Hsp90 ATP-binding pocket's solvent-exposed region. This compound is appropriate as a fragment hit for Hsp90 N-terminal domain programs where the purine-scaffold binding mode is established and C3-derivatization SAR is the primary objective [2].

CDK4 Inhibitor Lead Optimization Leveraging the Guanine-Mimetic Pharmacophore

Recent evidence demonstrates that [1,2,4]triazolo[4,3-a]pyrimidine derivatives achieve CDK4 inhibition with IC₅₀ values of 3.84–4.38 μM, comparable to doxorubicin [3]. The target compound's 5-amino-7-hydroxy substitution recapitulates the guanine hinge-binding motif required for ATP-competitive kinase inhibition, while the C3 thioacetone side chain offers a derivatizable exit vector toward the solvent channel. Procurement is warranted for CDK4-targeted medicinal chemistry programs seeking to explore C3 SAR without altering the core guanine-mimetic pharmacophore.

Regioisomer-Specific Chemical Biology Probe Development

The [4,3-a], [1,5-a], and [4,5-d] triazolopyrimidine regioisomers exhibit non-overlapping biological target profiles [4]. The target compound, with its unambiguous [4,3-a] fusion and 5-NH₂/7-OH substitution, serves as a regioisomerically pure chemical probe for dissecting target engagement that is specific to the [4,3-a] topology. It is particularly valuable for chemical biology studies requiring a guanine-mimetic probe with a thioether-linked reactive handle for bioconjugation (e.g., photoaffinity labeling or click-chemistry derivatization via the ketone group).

Anticancer Screening Library Diversification with Purine Bioisosteres

Commercial anticancer screening libraries are dominated by 5,7-dimethyl-triazolo[4,3-a]pyrimidines, which lack the hydrogen-bonding capacity for kinase and chaperone targets [5]. The target compound introduces a polar guanine-mimetic chemotype into screening collections at a physicochemical midpoint (estimated cLogP 0.5–1.5) that is underrepresented in typical heterocycle libraries. Its inclusion diversifies the H-bond donor/acceptor landscape of a screening deck, increasing the probability of identifying hits against purine-binding proteins including kinases, Hsp90, and GTPases [6].

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